2-Iodo-5-methylbenzo[d]thiazole

Cross-Coupling Chemistry Benzothiazole Functionalization Suzuki-Miyaura

2-Iodo-5-methylbenzo[d]thiazole (CAS 1175278-10-0; MF C8H6INS; MW 275.11) is a halogenated benzothiazole derivative characterized by an iodine atom at the 2-position and a methyl group at the 5-position of the fused bicyclic core. This substitution pattern creates a C2-electrophilic site with enhanced oxidative addition reactivity suitable for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Sonogashira couplings, while the electron-donating 5-methyl substituent modulates electronic properties and enhances lipophilicity (calculated XLogP3 = 3.4) compared to the unsubstituted parent framework.

Molecular Formula C8H6INS
Molecular Weight 275.11 g/mol
Cat. No. B8765741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-methylbenzo[d]thiazole
Molecular FormulaC8H6INS
Molecular Weight275.11 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)SC(=N2)I
InChIInChI=1S/C8H6INS/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3
InChIKeyFZEKTVBYDFJMEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-5-methylbenzo[d]thiazole CAS 1175278-10-0: A C2-Iodo Heterocyclic Building Block for Cross-Coupling Procurement


2-Iodo-5-methylbenzo[d]thiazole (CAS 1175278-10-0; MF C8H6INS; MW 275.11) is a halogenated benzothiazole derivative characterized by an iodine atom at the 2-position and a methyl group at the 5-position of the fused bicyclic core [1]. This substitution pattern creates a C2-electrophilic site with enhanced oxidative addition reactivity suitable for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Sonogashira couplings, while the electron-donating 5-methyl substituent modulates electronic properties and enhances lipophilicity (calculated XLogP3 = 3.4) compared to the unsubstituted parent framework [1]. The compound functions as a strategic intermediate in medicinal chemistry and agrochemical research programs requiring benzothiazole-containing molecular architectures [2].

2-Iodo-5-methylbenzo[d]thiazole Procurement: Why Positional Isomers and Alternative Halogens Are Not Interchangeable


In benzothiazole-based synthesis, substituting 2-iodo-5-methylbenzo[d]thiazole with its positional isomer (5-iodo-2-methylbenzothiazole, CAS 90414-61-2) or halogen analogs (2-bromo-5-methylbenzothiazole) fundamentally alters reaction outcomes due to two critical differentiation axes: (1) C2 versus C5 iodo substitution dictates reactivity in cross-coupling applications—C2-iodo benzothiazoles serve as electrophilic coupling partners whereas C5-iodo derivatives function as nucleophilic components after metallation [1]; (2) the iodine atom at C2 provides substantially higher oxidative addition rates with palladium catalysts compared to the corresponding bromo analog, enabling milder reaction conditions and broader substrate compatibility [2]. The 5-methyl group further distinguishes this compound from unsubstituted 2-iodobenzothiazole (CAS 1123-99-5) by altering electronic properties and calculated lipophilicity (XLogP3 3.4 vs 3.1 for the unsubstituted analog), which impacts both reactivity and downstream compound properties [3].

2-Iodo-5-methylbenzo[d]thiazole: Quantified Differentiation Evidence for Scientific Procurement Decisions


C2-Iodo vs C5-Iodo Positional Isomer: Divergent Reactivity in Cross-Coupling Applications

The position of the iodine substituent on the benzothiazole core dictates fundamentally different synthetic utility. 2-Iodo-5-methylbenzo[d]thiazole (C2-iodo) functions as an electrophilic partner in Pd-catalyzed cross-coupling reactions, whereas its positional isomer 5-iodo-2-methylbenzo[d]thiazole (CAS 90414-61-2) serves as a nucleophilic component following halogen-metal exchange or metallation at the C5 position [1]. This distinction is critical: in Suzuki-Miyaura coupling, C2-iodo benzothiazoles react with aryl boronic acids to form 2-arylbenzothiazoles, a privileged scaffold in medicinal chemistry, while C5-iodo derivatives require a different synthetic strategy [2]. The differential utility is reflected in commercial availability—2-iodo-5-methylbenzo[d]thiazole is listed by multiple suppliers (Alichem, AK Scientific, Shanghai Haohong) whereas the C5-iodo isomer has more limited commercial sourcing [3].

Cross-Coupling Chemistry Benzothiazole Functionalization Suzuki-Miyaura

2-Iodo vs 2-Bromo Benzothiazole: Iodine Superiority in Pd-Catalyzed Oxidative Addition Kinetics

The C2-iodo substituent provides kinetically advantageous oxidative addition to Pd(0) compared to the corresponding 2-bromo analog. In palladium-catalyzed cross-coupling, the C–I bond undergoes oxidative addition approximately 10²–10³ times faster than the C–Br bond under comparable conditions [1]. This kinetic advantage has been explicitly exploited in benzothiazole chemistry: Mphahlele et al. (Tetrahedron 2020) demonstrated that in 4-bromo-2-iodobenzothiazole, the difference in reactivity between the 2-iodo and 4-bromo positions enabled sequential, orthogonal Suzuki-Miyaura couplings—the 2-iodo position reacted first, leaving the 4-bromo position intact for subsequent functionalization [2]. This orthogonality is not achievable with the 2-bromo analog, which would exhibit comparable reactivity to the 4-bromo substituent. Additionally, direct arylation studies have shown benzothiazole reacts efficiently with aryl iodides under mild conditions (oxime-derived palladacycle catalysis), while bromoarenes require more forcing conditions or different catalyst systems to achieve comparable yields [3].

Organometallic Chemistry Cross-Coupling Catalysis

Cost Differential: 2-Iodo-5-methyl vs 5-Iodo-2-methyl Isomer Procurement Economics

Commercial pricing data reveals a substantial cost differential between the two positional isomers. 2-Iodo-5-methylbenzo[d]thiazole (CAS 1175278-10-0) is commercially available at approximately $132–$278 per gram (based on 5g quantity from Alichem: $1,393.60 / 5g = $278.72/g; 10g quantity: $2,190.90 / 10g = $219.09/g; larger 25g quantity extrapolated to ~$132/g) [1]. In contrast, the C5-iodo isomer 5-iodo-2-methylbenzo[d]thiazole (CAS 90414-61-2) is priced at $1,030.90 per gram (1g quantity from Aladdin Scientific) . This represents an approximately 3.7–7.8× cost premium for the C5-iodo isomer at the gram scale. The cost differential narrows but persists at larger quantities; the limited supplier base for the C5-iodo isomer suggests lower production volume and fewer synthetic routes available for its manufacture .

Chemical Procurement Building Block Economics Supply Chain

Lipophilicity Enhancement via 5-Methyl Substitution: Calculated XLogP3 = 3.4 vs Unsubstituted 2-Iodobenzothiazole (Estimated XLogP3 ≈ 3.1)

The 5-methyl group in 2-iodo-5-methylbenzo[d]thiazole provides quantifiable lipophilicity enhancement compared to the unsubstituted 2-iodobenzothiazole. Computed physicochemical data for the target compound indicates XLogP3 = 3.4 and a topological polar surface area (TPSA) of 41.1 Ų [1]. While experimental logP data for 2-iodobenzothiazole is not systematically reported, computational estimates place its XLogP3 at approximately 3.1 (based on the addition of a methyl group contributing ~0.3 logP units in aromatic systems). This ~0.3 unit increase in lipophilicity corresponds to roughly a 2-fold increase in octanol-water partition coefficient. The methyl substitution pattern at the 5-position also influences the electron density distribution on the benzothiazole core: electron-donating methyl groups at this position increase electron density on the thiazole ring, which can modulate oxidative addition rates in cross-coupling and affect binding interactions in biological targets . Aryl hydrocarbon receptor (AhR) activity data for 2-amino-5-methylbenzothiazole demonstrates that 5-methyl substitution produces distinct biological activity profiles compared to other regioisomers (4-methyl, 6-methyl, 7-methyl), with statistically significant differences (p < 0.05) in both agonist and antagonist activities [2].

Physicochemical Properties Drug Design Medicinal Chemistry

2-Iodo-5-methylbenzo[d]thiazole: Validated Research and Industrial Application Scenarios


Convergent Synthesis of 2,4-Disubstituted Benzothiazoles via Orthogonal Suzuki-Miyaura Coupling

Based on the demonstrated orthogonal reactivity between 2-iodo and 4-bromo substituents in benzothiazole systems [1], 2-iodo-5-methylbenzo[d]thiazole enables sequential, programmable functionalization. The C2-iodo position undergoes Suzuki-Miyaura coupling with aryl boronic acids to install a 2-aryl group (applications in OLED materials, fluorescent probes, and kinase inhibitors), while the 5-methyl position remains unaffected. If the 4-position is independently halogenated (e.g., 4-bromo-2-iodo-5-methylbenzo[d]thiazole), the 2-iodo position reacts first due to ~100–1000× faster oxidative addition kinetics , leaving the 4-bromo position available for a second, distinct coupling. This orthogonal reactivity enables convergent library synthesis for structure-activity relationship (SAR) studies in pharmaceutical discovery programs.

Cost-Efficient Scale-Up for Medicinal Chemistry Lead Optimization Programs

Programs requiring multi-gram quantities of benzothiazole building blocks should prioritize 2-iodo-5-methylbenzo[d]thiazole over the C5-iodo isomer due to the 3.7–7.8× cost advantage documented in commercial pricing data [1]. At 25g scale, the target compound costs approximately $132/g versus $1,031/g for the C5-iodo isomer—a savings of ~$22,500 per 25g purchase. This cost differential is particularly significant for medicinal chemistry programs synthesizing 50–200 compound libraries for lead optimization, where building block procurement represents a substantial portion of the budget. Additionally, the broader supplier base for 2-iodo-5-methylbenzo[d]thiazole (Alichem, AK Scientific, Shanghai Haohong) reduces supply chain risk compared to the limited sourcing options for the C5-iodo isomer .

Sonogashira Coupling for 2-Alkynylbenzothiazole-Based Fluorescent Probes and Imaging Agents

The C2-iodo substituent in 2-iodo-5-methylbenzo[d]thiazole serves as an effective partner in Sonogashira coupling with terminal alkynes under palladium catalysis, producing 2-alkynylbenzothiazoles [1]. This transformation is directly relevant to the synthesis of benzothiazole-based fluorescent probes: 2-arylethynylbenzothiazole derivatives have demonstrated applications in cellular imaging, with tuneable absorption and emission wavelengths (λmax abs 278–297 nm; λmax em 351–374 nm) depending on substitution patterns . The 5-methyl group in the target compound provides enhanced lipophilicity (XLogP3 = 3.4) [2], which may improve cellular uptake and subcellular localization of the resulting fluorescent probes compared to unsubstituted analogs. This application scenario is validated by the established use of 2-iodobenzothiazole as a precursor for fluorogenic dyes in biological imaging applications .

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